molecular formula C14H15N3O2 B7492018 N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide

N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide

Cat. No. B7492018
M. Wt: 257.29 g/mol
InChI Key: MLMJVWZFWLQMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide, also known as DICA, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. DICA is a heterocyclic compound that contains both an imidazole ring and a chromene ring, which are known to have various biological activities.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the levels of antioxidant enzymes in cells. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to induce apoptosis in cancer cells and to inhibit cell proliferation. In animal studies, N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to reduce inflammation and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of using N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer.

Future Directions

There are several future directions for the research on N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide. One area of research is the development of N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide-based drug delivery systems for the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential use of N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide as a chemopreventive agent for the prevention of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide involves the reaction of an imidazole-1-acetic acid derivative with a chromene-4-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as methanol or ethanol. The resulting product is then purified by column chromatography to obtain pure N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide.

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and to reduce inflammation in various animal models. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(9-17-7-6-15-10-17)16-12-5-8-19-13-4-2-1-3-11(12)13/h1-4,6-7,10,12H,5,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMJVWZFWLQMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1NC(=O)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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